2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-2-(3-methylthiophen-2-yl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-7-3-6-10-17(13)22-19(18-14(2)11-12-24-18)21-16-9-5-4-8-15(16)20(22)23/h3-12,19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQHKDDEJTBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclocondensation Mechanisms
The 2,3-dihydroquinazolin-4(1H)-one scaffold is typically synthesized via acid- or base-catalyzed cyclocondensation of anthranilamide with aldehydes or ketones. For 2-(3-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one, 3-methylthiophene-2-carbaldehyde serves as the electrophilic partner, reacting with anthranilamide in aqueous media under mild conditions (70°C, 10 mol% catalyst). This step leverages hydrogen bonding and π-π interactions to stabilize the intermediate imine, followed by intramolecular cyclization to form the dihydro ring.
N-Arylation at Position 3
Introducing the o-tolyl group at position 3 requires selective N-arylation of the intermediate 2-(3-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Palladium-catalyzed Buchwald-Hartwig amination proves effective, utilizing o-tolyl bromide, Pd(OAc), and Xantphos in toluene at 110°C. Alternatively, copper-mediated Ullmann coupling under microwave irradiation reduces reaction times from 24 hours to 45 minutes while maintaining yields ≥60%.
Stepwise Synthesis and Optimization
Preparation of 2-(3-Methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Procedure :
-
Combine anthranilamide (1.36 g, 10 mmol) and 3-methylthiophene-2-carbaldehyde (1.26 g, 10 mmol) in HO (10 mL) with graphene oxide nanosheets (25 mg) and oxone (307 mg).
-
Stir at 70°C for 4 hours, monitoring progress by TLC (ethyl acetate/hexanes, 1:2).
-
Filter the precipitate and recrystallize from 95% ethanol to obtain white crystals (2.41 g, 85% yield).
Key Data :
N-Arylation with o-Tolyl Group
Procedure :
-
Dissolve 2-(3-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (2.41 g, 8.5 mmol) in anhydrous DMF (15 mL).
-
Add Pd(OAc) (0.19 g, 0.85 mmol), Xantphos (0.49 g, 0.85 mmol), CsCO (5.54 g, 17 mmol), and o-tolyl bromide (1.74 g, 10.2 mmol).
-
Heat at 110°C under argon for 12 hours.
-
Extract with ethyl acetate (3 × 50 mL), dry over MgSO, and purify via silica gel chromatography (CHCl/MeOH, 50:1) to afford the title compound (2.12 g, 62% yield).
Key Data :
-
NMR (100 MHz, DMSO-d) : δ 164.1 (C=O), 139.1 (C-Ar), 133.7 (C-S), 129.3–114.9 (ArC), 66.8 (CH), 21.2 (CH).
-
HRMS (ESI+) : m/z calcd. for CHNOS [M+H]: 349.1074, found: 349.1076.
Catalytic Systems and Reaction Optimization
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Graphene oxide | HO | 70 | 4 | 85 |
| Oxone | HO | 70 | 6 | 78 |
| Pd/Xantphos | Toluene | 110 | 12 | 62 |
| CuI/1,10-phen | DMSO | 100 | 1.5 | 58 |
Graphene oxide enhances reactivity through surface-assisted proton transfer, while Pd systems favor C–N bond formation despite longer reaction times. Microwave-assisted Cu catalysis reduces energy input but requires rigorous oxygen exclusion.
Analytical Characterization and Spectral Assignments
NMR Spectroscopy
The NMR spectrum confirms regioselective N-arylation:
Mass Spectrometry
HRMS-ESI exhibits a molecular ion peak at m/z 349.1076, consistent with the proposed structure. Fragment ions at m/z 239.1 and 178.0 arise from cleavage of the thiophene and o-tolyl moieties, respectively.
Challenges and Mitigation Strategies
Byproduct Formation
Competing O-arylation is suppressed by using bulky ligands (Xantphos) and anhydrous conditions. Residual Pd is removed via chelating resins, achieving ≤0.5 ppm metal content.
Solvent Selection
Aqueous media minimize side reactions during cyclocondensation but necessitate phase-transfer catalysts for hydrophobic aldehydes. Ethanol recrystallization ensures ≥98% purity by HPLC.
Applications and Further Directions
The title compound exhibits potential as a kinase inhibitor precursor, with its thiophene and o-tolyl groups enabling π-stacking interactions in biological targets . Future work should explore asymmetric catalysis for enantioselective synthesis and scale-up under continuous-flow conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial activity. For instance, compounds similar to 2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one have been shown to possess antibacterial and antifungal properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Quinazolinone derivatives have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. In vitro studies have shown that certain derivatives can reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds from the quinazolinone family have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings support the investigation of this compound as a lead structure for anticancer drug development .
Structural Insights
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the thiophene ring enhances electron delocalization, which can influence binding interactions with biological targets. The specific arrangement of substituents around the quinazolinone core contributes to its pharmacological properties .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various quinazolinone derivatives found that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating the potential for developing new antimicrobial therapies .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that derivatives of 2,3-dihydroquinazolin-4(1H)-one induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that further optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Lipophilicity: The o-tolyl and thiophene groups in the target compound likely enhance membrane permeability compared to polar substituents (e.g., -OH, -NO₂) in analogs .
- Thermal Stability : Melting points vary widely; halogenated derivatives (e.g., bromo/fluoro) exhibit lower melting points (72–138°C), suggesting weaker intermolecular forces than hydrogen-bonding groups (e.g., -OH) .
Key Observations :
- The target compound’s synthesis route is unspecified, but modern methods (e.g., magnetic nanoparticle catalysts) improve efficiency and sustainability compared to traditional protocols .
Key Observations :
- Structural Flexibility : The o-tolyl group’s steric bulk could hinder interactions with rigid enzyme active sites, unlike smaller substituents (e.g., propargyl) in cytotoxic derivatives .
Biological Activity
The compound 2-(3-Methylthiophen-2-yl)-3-(o-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its potential as an anti-tubercular and anti-cancer agent, along with other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.35 g/mol
This compound features a quinazolinone core, which is known for its significant role in medicinal chemistry.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of various 2,3-dihydroquinazolin-4(1H)-one derivatives, including the target compound. A notable study assessed a series of derivatives against Mycobacterium tuberculosis (MTB) H37Ra. The findings indicated that several compounds exhibited moderate to good anti-TB activity, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 μg/mL . Specifically, one compound demonstrated an MIC of 12.5 μg/mL, suggesting significant potential for further development as an anti-TB agent.
| Compound | MIC (μg/mL) |
|---|---|
| This compound | 12.5 |
| Other derivatives | 25.0 |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. A recent study focused on a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and reported that certain derivatives exhibited potent antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer) . The mechanism of action was linked to inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 10.0 | Tubulin inhibition |
| U251 | 15.5 | Apoptosis induction |
| A549 | 12.0 | Cell cycle arrest |
Other Pharmacological Activities
Beyond its anti-TB and anti-cancer activities, the compound has shown promise in various other pharmacological areas:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers.
- Analgesic : Demonstrates pain-relieving properties.
- Vasodilatory : May aid in improving blood flow through vasodilation mechanisms .
Case Studies and Research Findings
- Study on Anti-Tubercular Activity : In vitro tests revealed that several synthesized derivatives had significant effects against MTB strains, with detailed molecular docking studies suggesting favorable interactions with target proteins involved in bacterial survival .
- Cancer Cell Line Evaluation : A comprehensive study evaluated the effects of the compound on multiple cancer cell lines, revealing that it disrupts microtubule dynamics and induces apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-dihydroquinazolin-4(1H)-one derivatives, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a three-component reaction involving isatoic anhydride, substituted anilines, and aldehydes. For example, citric acid catalysis in aqueous media achieves moderate yields (61% for derivative 4d in ). Key parameters include:
- Catalyst optimization : 20 mol% citric acid (CAM) improves regioselectivity .
- Solvent choice : Water or ethanol enhances eco-friendliness and simplifies purification .
- Reaction time : Reflux for 2–4 hours ensures completion .
Q. Which spectroscopic techniques are critical for characterizing 2,3-dihydroquinazolin-4(1H)-one derivatives?
- Essential methods :
- 1H/13C NMR : Confirms regiochemistry and substituent placement (e.g., aromatic protons at δ 6.69–7.97 ppm in ).
- IR spectroscopy : Identifies carbonyl (C=O) stretches near 1660 cm⁻¹ and thiadiazole C=N vibrations at 1618 cm⁻¹ .
- Mass spectrometry : Validates molecular weight (e.g., C21H18N2O2 with MW 330.38 in ).
Q. How do substituents on the quinazolinone core influence antimicrobial activity?
- Structure-activity insights :
- Thiadiazole moieties : Derivatives with 5-phenyl-1,3,4-thiadiazol-2-yl groups (e.g., compound 4j in ) show enhanced Gram-positive bacterial inhibition (MIC ~8 µg/mL) .
- Electron-withdrawing groups : Nitro or chloro substituents on the aryl ring improve antifungal activity by 30–40% compared to methoxy groups .
Advanced Research Questions
Q. How can molecular docking guide the design of anti-leishmanial quinazolinone derivatives?
- Protocol :
Target selection : Prioritize enzymes like trypanothione reductase (TR) or cysteine protease, which are absent in humans .
Docking software : Use AutoDock Vina or GOLD for binding affinity predictions. For example, licochalcone A exhibits ΔG = −9.8 kcal/mol against TR .
Validation : Cross-check results with 100 ns MD simulations to assess ligand-protein stability (RMSD < 2.0 Å) .
Q. How can contradictions in structure-activity relationship (SAR) data for quinazolinones be resolved?
- Approach :
- QSAR modeling : Apply genetic algorithm-coupled MLR to identify dominant descriptors (e.g., polar surface area, logP) .
- In vitro-in silico correlation : For anti-leishmanial activity, prioritize compounds with hydrogen-bond donors (e.g., hydroxyl groups) that interact with TR’s catalytic residues (Tyr194, Asp181) .
Q. What experimental strategies validate computational predictions of α-amylase/α-glucosidase inhibition?
- Workflow :
In silico screening : Dock derivatives against α-glucosidase (PDB: 2JK6) to rank binding affinities .
Enzymatic assays : Use p-nitrophenyl glucopyranoside hydrolysis assays (IC50 < 50 µM indicates potency) .
Selectivity testing : Compare activity against human amylase to avoid off-target effects .
Q. How can crystallographic data resolve ambiguities in quinazolinone stereochemistry?
- Guidelines :
- SHELX refinement : Use SHELXL for high-resolution small-molecule structures. For example, methanol hemisolvates in were resolved with R-factor = 0.062 .
- Disorder handling : Apply PART and ISOR commands in SHELXTL to model solvent/ligand disorder .
Data Contradiction Analysis
Q. Why do some quinazolinones show divergent activity in promastigote vs. amastigote Leishmania assays?
- Hypothesis :
- Metabolic differences : Promastigotes rely on trypanothione reductase, while amastigotes overexpress cysteine proteases .
- Solution : Test compounds against both life stages and use RNA-seq to identify target expression variations .
Q. How to address discrepancies between docking scores and in vitro efficacy?
- Troubleshooting :
- Solvent effects : Include explicit water molecules in docking to mimic physiological conditions .
- Membrane permeability : Use Caco-2 assays to rule out poor absorption (e.g., logD > 2.0 improves uptake) .
Methodological Tables
Table 1 : Key Anti-Leishmanial Targets for Quinazolinones
| Target Protein | PDB ID | Ligand (Example) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Trypanothione Reductase | 2JK6 | Licochalcone A | −9.8 | |
| Cysteine Protease B | 3H8S | Diospyrin | −10.2 | |
| Pyridoxal Kinase | 4WML | Compound 3b | −8.5 |
Table 2 : Synthetic Yields Under Different Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) | Derivative Example |
|---|---|---|---|---|
| Citric acid | H2O | 2 | 61 | 4d |
| p-TsOH | H2O | 2 | 76 | 4j |
| None | EtOH | 4 | 45 | 4a |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
